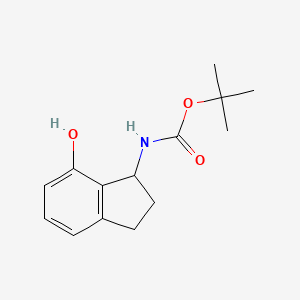

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate

説明

tert-Butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate-protected indane derivative featuring a hydroxy group at the 7-position of the indenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes . This compound is likely used as an intermediate in pharmaceutical synthesis, particularly in the development of ligands for biological targets such as the von Hippel-Lindau (VHL) E3 ubiquitin ligase .

特性

IUPAC Name |

tert-butyl N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-8-7-9-5-4-6-11(16)12(9)10/h4-6,10,16H,7-8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAUJJUTPTUEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate involves several steps. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indene with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it to alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate has shown promise as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anti-cancer Activity

Research indicates that derivatives of indene compounds exhibit anti-cancer properties. Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate could be evaluated for its ability to inhibit tumor growth or induce apoptosis in cancer cells. In vitro studies are needed to assess its efficacy against specific cancer cell lines.

Biochemical Research

The compound's unique structure allows for exploration in biochemical pathways. It may serve as a substrate or inhibitor in enzymatic reactions.

Example: Enzyme Inhibition

Preliminary studies suggest that carbamate derivatives can act as enzyme inhibitors. Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate could be tested against enzymes like acetylcholinesterase or other relevant targets to evaluate its inhibitory potential.

Synthetic Chemistry

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can be utilized as an intermediate in organic synthesis. Its carbamate functionality is valuable for creating more complex molecules.

Application: Synthesis of Novel Compounds

Researchers can employ this compound to synthesize new derivatives with modified biological activity or improved pharmacokinetic properties. The versatility of the tert-butyl group allows for further functionalization.

作用機序

The mechanism of action of tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Key Observations:

Substituent Effects :

- Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., 5-bromo-6-fluoro) exhibit higher molecular weights and are commonly used to modulate steric and electronic properties in ligand-receptor interactions . The 7-bromo derivative (CAS 1311994-14-5) shares structural similarity with the target compound but replaces the hydroxy group with bromine, altering reactivity and lipophilicity .

- Hydroxy Derivatives : The 3-hydroxy analog (CAS 1086378-71-3) demonstrates reduced molecular weight (249.31 vs. ~312 for brominated analogs) and enhanced polarity, which may improve aqueous solubility . The 7-hydroxy variant is expected to exhibit similar trends, though positional isomerism could influence hydrogen-bonding interactions.

Synthetic Utility: Brominated derivatives (e.g., 4-bromo, 5-bromo) are frequently employed in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . Amino-substituted analogs (e.g., (1S,2S)-2-amino) serve as chiral intermediates in asymmetric synthesis, particularly for bioactive molecules targeting neurological disorders .

Stability and Storage :

- Brominated compounds require storage under dry, inert conditions to prevent decomposition, while hydroxy-substituted analogs may necessitate protection from moisture and light to avoid oxidation .

生物活性

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, with the CAS number 403860-45-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse sources.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.3056 g/mol

- SMILES Notation : O=C(OC(C)(C)C)N[C@H]1C@@HCc2c1cccc2

Biological Activity

Tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate exhibits various biological activities that are significant in pharmacological research.

Anticancer Activity

Research indicates that compounds similar to tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate may inhibit carcinogenesis. For instance, studies have shown that derivatives of indene structures can reduce tumor incidence in animal models exposed to chemical carcinogens such as benzo[a]pyrene. The mechanism involves modulation of metabolic pathways associated with cancer development .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Compounds with similar indene frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Inhibitory Activity

A study focused on the synthesis of indene derivatives, including tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, reported significant inhibitory activity against chemical-induced neoplasia in mice. The study highlighted that the compound's hydroxyl group plays a crucial role in its bioactivity .

| Compound | Tumor Incidence (%) | Tumors per Mouse |

|---|---|---|

| Control | 80 | 3.5 |

| Tert-butyl Carbamate | 30 | 1.0 |

Case Study 2: Pharmacokinetics and Metabolism

Another research article investigated the pharmacokinetic properties of related compounds. It was found that the stability of these compounds in biological fluids is crucial for their effectiveness. The half-life and clearance rates were measured to understand their bioavailability better .

| Parameter | Value |

|---|---|

| Half-life (h) | 5.07 |

| Intrinsic clearance (μL/min/mg) | 4.61 |

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl (7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves carbamate protection of a hydroxyl-indane precursor. For example:

Stepwise Protection : React 7-hydroxy-2,3-dihydro-1H-inden-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, using a base like triethylamine to facilitate Boc group introduction .

Intermediate Isolation : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : Confirm intermediates via (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS to verify molecular ion peaks .

Basic: Which analytical techniques are critical for confirming structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to confirm regiochemistry (e.g., indene ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 5.0–6.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for exact mass verification (e.g., expected [M+H] at m/z 264.3) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect impurities (e.g., de-Boc byproducts) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store at 2–8°C under inert atmosphere (argon) to prevent hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents .

- Spill Management : Absorb spills with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Advanced: How can enantiomeric purity be ensured during synthesis, particularly for chiral derivatives?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol to separate (R)- and (S)-enantiomers .

- Asymmetric Catalysis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like hydroxylation or amination to favor desired stereoisomers .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal Growth : Recrystallize from ethanol/water mixtures at 4°C to obtain diffraction-quality crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Process data with SHELXS for phase determination and SHELXL for refinement .

- Validation : Check R-factors (<5%), residual electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H···O interactions) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to enhance Boc group activation .

- Catalyst Optimization : Evaluate bases (e.g., DMAP vs. triethylamine) for improved reaction kinetics.

- Scale-Up Considerations : Use continuous flow reactors to maintain temperature control and reduce side reactions (e.g., epimerization) .

Advanced: What computational tools predict physicochemical properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .

- Molecular Dynamics (MD) : Simulate solubility in water/organic solvent mixtures using GROMACS to guide crystallization strategies .

- ADMET Prediction : Employ SwissADME to estimate bioavailability and metabolic stability .

Advanced: How does the compound degrade under stress conditions, and what degradation products form?

Methodological Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .

- LC-MS/MS Analysis : Identify degradation products (e.g., tert-butyl alcohol via Boc cleavage) using a Q-TOF mass spectrometer .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。